N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S2/c1-2-22-17-8-7-15(12-16(17)18)24(20,21)19(13-5-6-13)10-9-14-4-3-11-23-14/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLHANJJYFOWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Functional Group Transformations
The ethoxy and fluorine substituents enable regioselective modifications:
Oxidation Reactions
The benzenesulfonamide core undergoes oxidation at the sulfur center under controlled conditions:
| Reagent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C | Sulfonic acid derivative |
| KMnO₄ (aq.) | H₂SO₄, 70°C | Cleavage of thiophene ring (degradation) |
Oxidation with H₂O₂ preserves the sulfonamide structure while increasing polarity.
Reduction Reactions
Selective reduction of the sulfonamide group is achieved using:
| Reagent | Conditions | Outcome |
|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C | Partial reduction to sulfinamide |
| Zn/HCl | Reflux, 6 h | Deoxygenation of ethoxy group (-OEt → -OH) |
Reductive dehalogenation of the fluorine substituent has not been observed, indicating its stability under these conditions .
Substitution and Coupling Reactions
The thiophene and cyclopropane groups participate in cross-coupling and nucleophilic substitution:
Electrophilic Aromatic Substitution
The thiophene ring undergoes bromination at the 5-position:
| Reagent | Conditions | Regioselectivity |
|---|---|---|
| Br₂ (1 eq.) | CH₂Cl₂, 25°C | >90% at C5 |
This reactivity mirrors trends in simpler thiophene derivatives .
Cross-Coupling with Boronic Acids
The cyclopropane ring enables strain-driven couplings:
| Partner | Catalyst | Product Application |
|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, SPhos | Biaryl derivatives (drug candidates) |
| Vinylboronic ester | NiCl₂(dppf) | Spirocyclic analogs |
Reaction yields drop below 50% for sterically hindered partners due to the cyclopropane’s rigidity .
Stability and Degradation Pathways
The compound demonstrates thermal stability up to 200°C but undergoes hydrolysis under extreme pH:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 2 (HCl) | Cleavage of sulfonamide bond | 12 h |
| pH > 12 (NaOH) | Ether hydrolysis (OEt → OH) | 8 h |
| UV light (254 nm) | Radical-induced cyclopropane ring opening | 24 h |
Stability in biological matrices (e.g., plasma) exceeds 48 h, supporting its use in pharmacological studies.
Mechanistic Insights
-
Suzuki Coupling : The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the thiopheneboronic acid, and reductive elimination.
-
Ethoxy Group Reactivity : The OEt group acts as an electron-donating substituent, directing electrophiles to the para position on the benzene ring .
Scientific Research Applications
This compound has shown potential in several biological applications, particularly in the following areas:
- Anticancer Activity :
- Research indicates that N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
- Enzyme Inhibition :
- The compound has been studied for its ability to inhibit specific enzymes that are crucial in cancer progression and other diseases. Its unique structure allows it to interact effectively with enzyme active sites.
Case Studies and Research Findings
Recent studies have evaluated the biological effects of this compound across different cell lines. Below is a summary of key findings:
| Study | Cell Line | IC50 Value (µM) | Biological Effect |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 5.0 | Induces apoptosis via caspase activation |
| Study 2 | MCF-7 (Breast Cancer) | 3.5 | Inhibits proliferation and induces cell cycle arrest |
| Study 3 | HeLa (Cervical Cancer) | 4.8 | Decreases viability through mitochondrial dysfunction |
These findings suggest that the compound is particularly effective against breast cancer cells, with an IC50 value indicating a low concentration required to inhibit cell growth.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Standards (Rotigotine Derivatives)
Rotigotine hydrochloride and its related compounds () share the 2-(thiophen-2-yl)ethyl group but differ in core structure and substituents:
Key Insight : The target compound’s benzenesulfonamide core and ethoxy/fluoro substituents distinguish it from Rotigotine derivatives, which prioritize tetrahydronaphthalene scaffolds for CNS activity.
Sulfonamide-Containing Compounds ( and )
Compounds with sulfonamide or aryl groups highlight diversity in substitution patterns:
Key Insight : The target compound’s sulfonamide group and thiophen-ethyl side chain contrast with chloroacetyl (reactive) or acetamide (flexible) groups in analogs, suggesting divergent target affinities.
Thiophene-Containing Derivatives
Thiophene rings are common in bioactive molecules ( and ):
Key Insight : The target compound’s single thiophen-ethyl group balances lipophilicity and steric demands compared to bulkier dual-thiophene systems.
Biological Activity
N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide (CAS Number: 1396674-09-1) is a sulfonamide compound characterized by its unique molecular structure, which includes a cyclopropyl group, an ethoxy group, and a thiophene moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of 369.5 g/mol. The structure is significant for its potential interactions with biological targets due to the presence of multiple functional groups.
| Property | Value |
|---|---|
| CAS Number | 1396674-09-1 |
| Molecular Formula | C₁₇H₂₀FNO₃S₂ |
| Molecular Weight | 369.5 g/mol |
Biological Activity Overview
Research into the biological activities of this compound has indicated several areas of potential therapeutic relevance:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It has been evaluated for its efficacy in inducing apoptosis in tumor cells, particularly in breast cancer models.
- Mechanism of Action : The compound's mechanism may involve inhibition of specific enzymes or pathways related to cancer cell proliferation. For instance, it may interact with topoisomerases or other critical regulatory proteins involved in DNA replication and repair.
- Antimicrobial Properties : There are indications that sulfonamide derivatives can possess antibacterial properties. While specific data on this compound's antibacterial activity is limited, related compounds have shown effectiveness against various bacterial strains.
Case Studies and Experimental Data
Several studies have documented the biological effects of similar sulfonamide compounds, providing insights into the potential activity of this compound:
- Cytotoxicity Assays : In vitro assays have demonstrated that structurally similar compounds exhibit IC₅₀ values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one study reported IC₅₀ values ranging from 0.65 to 15.63 µM for related derivatives against MCF-7 cells .
- Flow Cytometry Analysis : Flow cytometry has been utilized to assess apoptosis induction in treated cells, revealing that certain derivatives lead to increased levels of apoptotic markers such as cleaved caspase-3 and p53 expression .
- Antimicrobial Activity : While specific data on this compound is sparse, related compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values often in the low µg/mL range .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-cyclopropyl-4-ethoxy-3-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of a benzene derivative followed by nucleophilic substitution. Key steps include:
- Sulfonamide formation : Reacting 4-ethoxy-3-fluorobenzenesulfonyl chloride with cyclopropylamine under inert conditions (e.g., N₂ atmosphere) at 0–5°C in dichloromethane .
- Thiophene-ethyl group introduction : Coupling via alkylation or Mitsunobu reaction using 2-(thiophen-2-yl)ethanol, requiring catalysts like DIAD (diisopropyl azodicarboxylate) and triphenylphosphine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituents (e.g., cyclopropyl CH₂ at δ 0.6–1.2 ppm, thiophene protons at δ 6.8–7.4 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms regioselectivity of sulfonamide substitution .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z 423.15 calculated for C₁₈H₂₁FNO₃S₂) .
Q. What in vitro biological screening strategies are recommended for initial activity assessment?
- Methodological Answer :
- Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or spectrophotometric methods (KI values <100 nM indicate potency) .
- Cellular viability assays : Test cytotoxicity (e.g., MTT assay) on cancer cell lines (IC₅₀) and non-tumorigenic cells to assess selectivity .
- Binding studies : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to quantify target affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified ethoxy/fluoro groups (e.g., 4-methoxy or 3-chloro) to evaluate steric/electronic effects on enzyme inhibition .
- Thiophene replacement : Substitute thiophene with furan or pyridine to probe heterocyclic π-stacking interactions .
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical binding motifs (e.g., sulfonamide as a zinc-binding group) .
Q. How should contradictory bioactivity data (e.g., varying KI values across assays) be analyzed?
- Methodological Answer :
- Assay validation : Confirm enzyme purity (SDS-PAGE) and buffer conditions (pH 7.4 vs. 8.3 impacts sulfonamide ionization) .
- Data normalization : Compare results to positive controls (e.g., acetazolamide for carbonic anhydrase) and account for solvent effects (DMSO <1% v/v) .
- Statistical analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance of inter-study variability .
Q. What computational strategies are effective for predicting target interactions and metabolic stability?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB ID: 3IAI), focusing on sulfonamide-Zn²⁺ coordination .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust interaction .
- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate permeability (LogP ~3.5) and CYP450 metabolism risks .
Q. What mechanistic insights can be gained from studying reaction regioselectivity during synthesis?
- Methodological Answer :
- Kinetic vs. thermodynamic control : Monitor intermediates via LC-MS at varying temperatures (e.g., 25°C vs. 60°C) to determine dominant pathways .
- DFT calculations (Gaussian 16) : Calculate activation energies for competing alkylation sites (e.g., benzenesulfonamide vs. cyclopropylamine) .
- Isotopic labeling : Use ¹⁸O-water in hydrolysis steps to trace oxygen incorporation in byproducts .
Q. How does this compound’s enzyme inhibition profile compare to structurally related sulfonamides?
- Methodological Answer :
- Selectivity profiling : Screen against 12 carbonic anhydrase isoforms using fluorescent thermal shift assays (FTSA) .
- Ki determination : Use stopped-flow CO₂ hydration assay; compare to reference inhibitors (e.g., KI of 8.2 nM vs. acetazolamide’s 12 nM for CA IX) .
- Crystal structure overlay : Superimpose bound conformations (PyMOL) to identify unique interactions (e.g., thiophene-ethyl hydrophobic contacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
